1-(4-fluorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S2/c17-13-4-6-15(7-5-13)26(23,24)19-9-8-18-16(19)25-11-12-2-1-3-14(10-12)20(21)22/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVCSYWGJJSNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorobenzenesulfonyl chloride and 3-nitrophenylmethylthiol, which are then reacted with an imidazole precursor under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structural characteristics allow it to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to inhibit tumor growth and induce apoptosis.
Agrochemicals
In agriculture, the compound's sulfonamide group may contribute to the development of new herbicides or pesticides. Its potential effectiveness against specific pests could lead to more targeted and environmentally friendly agricultural solutions.
Material Science
The unique electronic properties of 1-(4-fluorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole make it suitable for applications in materials science:
- Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers used in electronic devices.
- Thermal Stability : Its thermal stability allows it to be incorporated into materials that require high-performance characteristics under extreme conditions.
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of imidazole compounds, including 1-(4-fluorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
Research conducted by Gaikwad et al. focused on synthesizing novel imidazole derivatives for anticancer applications. The study highlighted that certain derivatives exhibited promising cytotoxic effects on cancer cell lines, indicating that modifications to the core structure could enhance biological activity .
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
In contrast, the CF₃ group in and Cl in offer distinct electronic profiles. Methanone () vs. sulfonyl (target, ): Methanone reduces polarity, possibly improving membrane permeability, while sulfonyl groups enhance hydrogen-bonding capacity.
Steric Considerations: The meta-nitro substituent in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., ), which may influence receptor selectivity.
Pharmacological Implications :
Biological Activity
1-(4-fluorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H15FN3O4S2
- Molecular Weight : 395.43 g/mol
- CAS Number : 868219-00-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl and nitro groups may facilitate binding to various biological targets, potentially leading to inhibition or modulation of enzymatic activities. This interaction can disrupt cellular processes and signal transduction pathways.
Biological Activities
-
Antimicrobial Activity
- Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonyl group is often associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Properties
- Research has shown that derivatives of imidazole compounds can inhibit cancer cell proliferation. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potential for development as anticancer agents.
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Enzyme Inhibition
- The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. This could be particularly relevant in the context of cancer metabolism or inflammatory diseases.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are effective for preparing derivatives of this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, substituted imidazoles can be synthesized via cyclocondensation of appropriate sulfonyl and sulfanyl precursors under controlled pH and temperature. Key steps include:
- Precursor Functionalization : Introducing the 4-fluorobenzenesulfonyl and 3-nitrophenylmethylsulfanyl groups via nucleophilic substitution .
- Cyclization : Using catalysts like ammonium acetate in refluxing ethanol to form the dihydroimidazole core .
Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratios of sulfonyl to sulfanyl precursors) and temperature control (70–90°C). Side reactions, such as over-sulfonation, are mitigated by slow reagent addition .
Advanced: How can computational methods accelerate reaction design for novel derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance:
- Reaction Path Search : Identify energetically favorable pathways for sulfonyl group attachment using software like Gaussian or ORCA .
- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. ethanol) to optimize polarity and dielectric constants for intermediate stabilization .
Experimental validation involves parallel synthesis under predicted conditions, with iterative refinement via feedback loops between computational and empirical data .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and nitro (N=O stretch at 1500–1370 cm⁻¹) groups .
- NMR : Key markers include:
- MS : Molecular ion peaks (e.g., m/z 424 for C₁₆H₁₃FN₃O₄S₂) validate molecular weight .
Advanced: How to resolve contradictions between theoretical and experimental reaction data?
Methodological Answer:
- Error Source Analysis : Compare computational assumptions (e.g., gas-phase vs. solvent-inclusive models) with experimental conditions .
- Sensitivity Testing : Vary parameters (e.g., temperature, catalyst loading) to identify discrepancies. For example, a predicted exothermic reaction showing endothermic behavior in practice may indicate unaccounted solvent interactions .
- Multi-technique Validation : Cross-reference DFT results with in-situ FT-IR or Raman spectroscopy to detect transient intermediates .
Basic: How do substituents on the imidazole ring affect physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro (NO₂) and sulfonyl (SO₂) groups increase ring electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Hydrophobicity : Fluorine substituents (e.g., 4-fluorobenzenesulfonyl) improve lipid solubility, quantified via logP measurements (e.g., logP = 2.1 for this compound vs. 1.8 for non-fluorinated analogs) .
Empirical approaches include Hammett σ constants to correlate substituent effects with reaction rates .
Advanced: What statistical experimental design methods optimize synthesis parameters?
Methodological Answer:
- Factorial Design : Test variables (temperature, pH, catalyst concentration) in a 2³ matrix to identify interactions. For example, a Central Composite Design (CCD) revealed that pH 7.5 and 80°C maximize yield (82%) while minimizing byproducts .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables. A Box-Behnken design reduced required experiments by 40% while maintaining predictive accuracy (R² > 0.95) .
Data analysis tools like Minitab or JMP automate parameter optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
